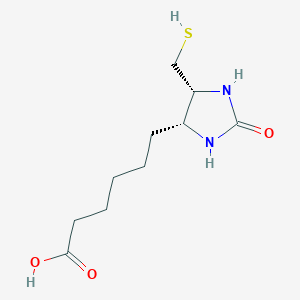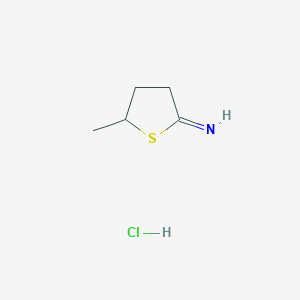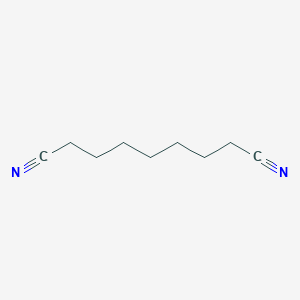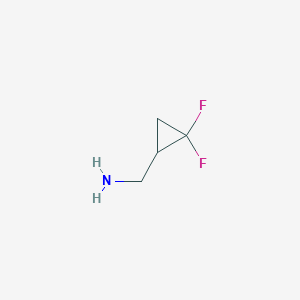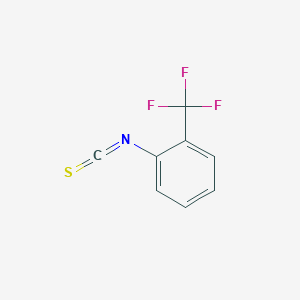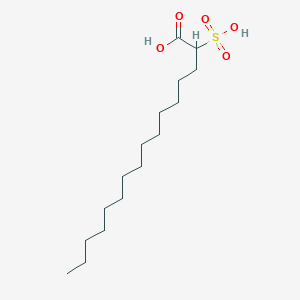![molecular formula C16H21NO B156845 N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide CAS No. 10207-07-5](/img/structure/B156845.png)
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide (PBODA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PBODA belongs to the class of bicyclic compounds, which are known for their unique chemical properties and potential biological activities.
Wirkmechanismus
The mechanism of action of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors. This leads to an increase in inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures.
Biochemische Und Physiologische Effekte
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has been shown to have a low toxicity profile in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has a relatively short half-life in the body, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide. One area of interest is the development of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide derivatives that have improved pharmacokinetic properties. Another area of interest is the study of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, the development of new animal models that better mimic human neurological and psychiatric disorders could provide valuable insights into the potential therapeutic applications of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide.
Synthesemethoden
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be synthesized using a variety of methods, including the reduction of bicyclo[2.2.2]octanone with sodium borohydride and the reaction of 4-bromobenzyl bromide with bicyclo[2.2.2]oct-7-ene-2,3-dione. The yield and purity of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
CAS-Nummer |
10207-07-5 |
|---|---|
Produktname |
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide |
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
N-(4-phenyl-1-bicyclo[2.2.2]octanyl)acetamide |
InChI |
InChI=1S/C16H21NO/c1-13(18)17-16-10-7-15(8-11-16,9-12-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
VMPACSDMLBCXKA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3 |
Synonyme |
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



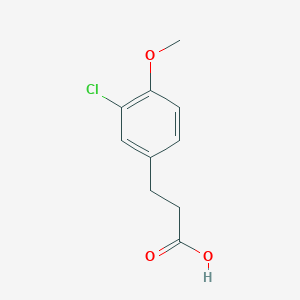
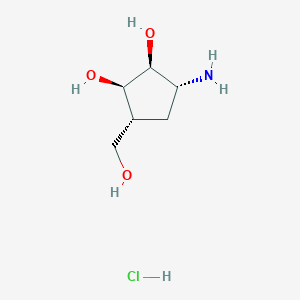
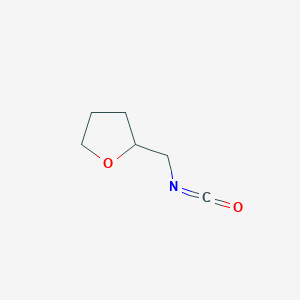
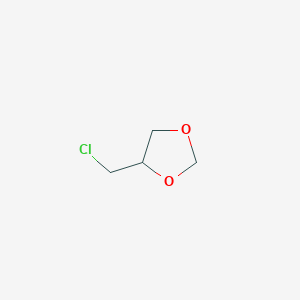
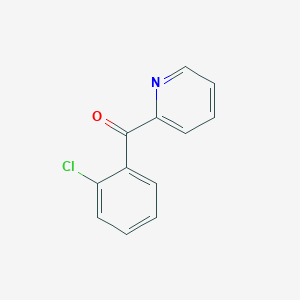
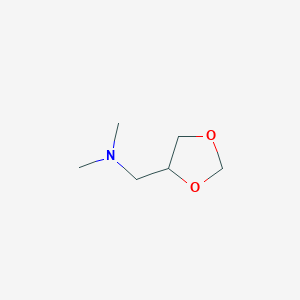
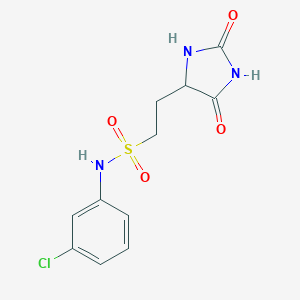
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
